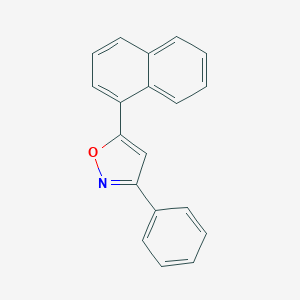

5-(1-Naphthyl)-3-phenylisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

1035-93-4 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

5-naphthalen-1-yl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |

InChI Key |

HQMMIXOFZBIVFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |

Synonyms |

5-(1-Naphtyl)-3-phenylisoxazole |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 1 Naphthyl 3 Phenylisoxazole and Its Derivatives

Vibrational Spectroscopy Analysis (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful, non-destructive technique used to identify functional groups and ascertain the structural framework of molecules. youtube.comnih.gov The IR spectrum of a compound provides a unique "fingerprint" resulting from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. youtube.com

For isoxazole (B147169) derivatives, characteristic vibrational bands confirm the presence of the isoxazole ring and its substituents. The analysis of the isoxazole ring itself reveals key vibrational modes. researchgate.net In the case of 5-(1-Naphthyl)-3-phenylisoxazole and its analogs, the IR spectra would be expected to show characteristic peaks for the C=N stretching vibration within the isoxazole ring, typically observed in the region of 1491-1615 cm⁻¹. nih.govresearchgate.net The N-O stretching vibration is another key indicator for the isoxazole moiety, with its absorption appearing around 1405 cm⁻¹. researchgate.net

Furthermore, the spectra will be dominated by bands corresponding to the aromatic systems. The C-H stretching vibrations of the phenyl and naphthyl rings typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. nih.gov The presence of specific substituents on these aromatic rings would introduce additional characteristic absorption bands. For instance, a nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations around 1590-1480 cm⁻¹. sarpublication.com

Table 1: Characteristic Infrared Absorption Frequencies for Isoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Aromatic C-H | Stretching | 3180-2900 | sarpublication.com |

| C=N (isoxazole ring) | Stretching | 1615-1491 | nih.govresearchgate.net |

| Aromatic C=C | Stretching | 1600-1450 | nih.gov |

| N-O (isoxazole ring) | Stretching | ~1405 | researchgate.net |

| NO₂ | Asymmetric & Symmetric Stretching | 1590-1480 | sarpublication.com |

| OCH₃ | Stretching | 1210-1100 | sarpublication.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the proton on the isoxazole ring (H-4) is expected to appear as a singlet in a distinct region of the spectrum, typically around δ 6.8 ppm. rsc.org The exact chemical shift can be influenced by the nature of the substituents at positions 3 and 5.

The protons of the phenyl and naphthyl rings will resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The complexity of the splitting patterns for these protons depends on their substitution and coupling with neighboring protons. For the 1-naphthyl group, the proton at the 8-position is often deshielded due to the peri-interaction and appears at a lower field. The phenyl group protons will also exhibit characteristic splitting patterns based on their substitution. For instance, a para-substituted phenyl ring will show two distinct doublets.

Table 2: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Substituted 3-Phenylisoxazole (B85705) Derivatives in CDCl₃

| Compound | Isoxazole-H4 | Aromatic-H | Other | Reference |

| 3,5-diphenylisoxazole (B109209) | 6.84 (s) | 7.43-7.91 (m) | rsc.org | |

| 5-(p-tolyl)-3-phenylisoxazole | 6.77 (s) | 7.28-7.87 (m) | 2.40 (s, CH₃) | rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 6.81 (s) | 7.44-7.87 (m) | rsc.org | |

| 5-(3-chlorophenyl)-3-phenylisoxazole | 6.84 (s) | 7.41-7.87 (m) | rsc.org | |

| 5-(4-bromophenyl)-3-phenylisoxazole | 6.83 (s) | 7.46-7.87 (m) | rsc.org | |

| 5-(3-bromophenyl)-3-phenylisoxazole | 6.85 (s) | 7.36-7.98 (m) | rsc.org |

*s = singlet, m = multiplet

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. In this compound, the carbon atoms of the isoxazole ring resonate at characteristic chemical shifts. Typically, C-3 and C-5 appear at lower fields (δ > 160 ppm) due to their attachment to the electronegative oxygen and nitrogen atoms, while C-4 resonates at a higher field (around δ 97-98 ppm). rsc.org

The carbon atoms of the phenyl and naphthyl rings will appear in the aromatic region (δ 120-140 ppm), with the exact shifts depending on the substitution pattern. Quaternary carbons, such as the ipso-carbons of the aromatic rings attached to the isoxazole, will also be identifiable.

Table 3: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Substituted 3-Phenylisoxazole Derivatives in CDCl₃

| Compound | Isoxazole C3 | Isoxazole C4 | Isoxazole C5 | Aromatic C | Other | Reference |

| 3,5-diphenylisoxazole | 162.9 | 97.4 | 170.3 | 125.7-130.1 | rsc.org | |

| 5-(p-tolyl)-3-phenylisoxazole | 162.8 | 96.8 | 170.5 | 124.6-140.4 | 21.4 (CH₃) | rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 163.0 | 97.8 | 169.2 | 125.9-136.3 | rsc.org | |

| 5-(3-chlorophenyl)-3-phenylisoxazole | 163.0 | 98.2 | 168.9 | 123.8-135.1 | rsc.org | |

| 5-(4-bromophenyl)-3-phenylisoxazole | 163.0 | 97.8 | 169.2 | 124.5-132.2 | rsc.org | |

| 5-(3-bromophenyl)-3-phenylisoxazole | 163.0 | 98.2 | 168.7 | 123.0-133.0 | rsc.org |

Advanced Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of atoms within a molecule, which is particularly useful for establishing stereochemistry and conformation. libretexts.org A NOESY spectrum shows cross-peaks between protons that are close to each other in space, even if they are not directly bonded. libretexts.org

For this compound, a ¹H-¹H NOESY experiment could reveal correlations between the protons of the naphthyl ring and the proton at the C4 position of the isoxazole ring, as well as between the phenyl ring protons and the isoxazole proton. This information would help to define the preferred conformation of the molecule in solution, particularly the relative orientation of the aromatic rings with respect to the isoxazole core. For some isoxazole derivatives, NOESY has been used to confirm the E/Z isomeric form. csic.esresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound.

For this compound, the mass spectrum would show a prominent molecular ion peak corresponding to its calculated molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for isoxazoles can involve cleavage of the N-O bond and subsequent rearrangements, leading to characteristic fragment ions that further support the proposed structure. For example, in some phenylisoxazole derivatives, the molecular ion peak is a significant feature in the mass spectrum. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound (C₂₁H₁₃NO), the theoretical elemental composition would be calculated and compared against the experimental data. For instance, in the characterization of related isoxazole derivatives, elemental analysis results are often reported to be in good agreement (within ±0.4%) with the calculated values, thus confirming the proposed structures. nih.govresearchgate.net

X-ray Crystallography of Isoxazole Analogues for Solid-State Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. While the specific crystal structure of this compound is not extensively documented in publicly available literature, a comprehensive understanding of its likely solid-state conformation can be inferred from the crystallographic studies of closely related 3,5-diarylisoxazole analogues. These studies provide valuable insights into the typical bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of this class of compounds.

In a study of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine , the crystal structure was determined to be in the orthorhombic space group Pca2₁, with two independent molecules in the asymmetric unit. nih.gov The phenyl ring at the 5-position was found to be twisted relative to the isoxazole ring, with dihedral angles of 24.6(3)° and 26.8(3)° for the two independent molecules. nih.gov This non-coplanar arrangement is a common feature in 3,5-diarylisoxazoles, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the isoxazole ring. The crystal packing of this analogue is stabilized by N—H⋯N and C—H⋯N hydrogen bonds, which create double layers parallel to the (001) plane. nih.gov

Further insights can be drawn from the study of polar-end 3,5-diarylisoxazole liquid crystals. These investigations, while focused on mesophase behavior, utilize X-ray diffraction to characterize the molecular arrangement. researchgate.netrsc.org The structural organization in the solid and liquid crystalline phases is heavily influenced by the nature of the terminal groups on the aryl rings, which can lead to different packing motifs such as monolayer, interdigitated, or quasi-bilayer structures. rsc.org This highlights the significant role that substituents on the phenyl and other aryl rings play in directing the solid-state architecture.

In the case of the target molecule, this compound, the bulky naphthyl group at the 5-position is expected to have a pronounced effect on the crystal packing. The dihedral angle between the isoxazole ring and the naphthyl ring system is a critical parameter. In a related structure, 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone , the naphthalene (B1677914) ring system is oriented at a dihedral angle of 89.46 (15)° with respect to the central triazole ring, indicating a nearly perpendicular arrangement. nih.gov A similar significant twist would be anticipated for this compound to minimize steric repulsion.

The following tables summarize key crystallographic data for some isoxazole analogues, providing a reference for the expected structural parameters in this class of compounds.

Table 1: Crystallographic Data for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₈N₄OS |

| Formula Weight | 244.28 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 19.389(4) |

| b (Å) | 5.617(1) |

| c (Å) | 20.010(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2177.3(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.490 |

Table 2: Selected Dihedral Angles for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine nih.gov

| Rings Involved in Dihedral Angle | Molecule I Angle (°) | Molecule II Angle (°) |

| Phenyl ring and Isoxazole ring | 24.6(3) | 26.8(3) |

| Isoxazole ring and Thiadiazole ring | 18.8(3) | 14.6(3) |

These data from analogous structures provide a solid foundation for predicting the solid-state conformation of this compound, suggesting a non-planar molecule with significant twisting of the aryl substituents relative to the central isoxazole core, and a crystal packing dominated by steric considerations and weak intermolecular forces.

Theoretical and Computational Investigations of 5 1 Naphthyl 3 Phenylisoxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For complex organic molecules like 5-(1-naphthyl)-3-phenylisoxazole, DFT calculations are invaluable for understanding their fundamental chemical nature.

DFT calculations are instrumental in elucidating the electronic structure of isoxazole (B147169) derivatives. These calculations provide insights into the distribution of electron density, which is crucial for predicting a molecule's reactivity and intermolecular interactions. For instance, in related 3,5-diaryl isoxazoles, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is of significant interest. The HOMO is typically delocalized across the π-system of the aryl rings and the isoxazole core, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is also distributed across the aromatic system, highlighting areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further detail the charge distribution by quantifying the charges on individual atoms. This information is vital for understanding the electrostatic potential and predicting how the molecule will interact with other polar molecules or ions. For example, in phenylisoxazole-3/5-carbaldehyde semicarbazone derivatives, NBO analysis has been used to understand the electronic properties and confirm spectrometric results. csic.es

Table 1: Representative Theoretical Descriptors for Substituted Isoxazoles *

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Influences chemical reactivity and electronic transitions. |

| Dipole Moment | 2.0 to 5.0 D | Indicates the overall polarity of the molecule. |

*Note: These values are representative and are based on studies of various 3,5-disubstituted isoxazoles. The exact values for this compound would require specific calculations.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. acs.org For this compound, a key structural feature is the dihedral angle between the isoxazole ring and the phenyl and naphthyl substituents. These angles determine the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine these optimal geometries. csic.es For example, in a study of N,N-dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the isoxazole and phenyl rings was found to be 14.05(7)°. nih.gov It is expected that for this compound, there would be a non-planar arrangement between the rings to minimize steric hindrance, which would influence the degree of electronic communication between the aromatic systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon absorption of light, such as in fluorescence or phosphorescence, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing information on excitation energies, oscillator strengths, and the nature of electronic transitions. nih.govrsc.org

For a molecule like this compound, with its extended aromatic system, TD-DFT calculations can predict its UV-Vis absorption spectrum. nih.gov The calculations can identify the specific electronic transitions, such as π → π* transitions, that are responsible for the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated spectra can then be compared with experimental data to validate the computational model. Studies on other fluorescent isoxazole derivatives have shown a good correlation between TD-DFT calculated absorption spectra and experimental results. nih.gov

Simulation of Spectroscopic Properties from First Principles

First-principles simulations, primarily based on DFT, can be used to predict various spectroscopic properties beyond UV-Vis spectra. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C-H, C=N, and C-O bonds within the isoxazole ring and the aromatic substituents.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. connectjournals.com For the synthesis of this compound, several synthetic routes are possible, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common method for forming the isoxazole ring. researchgate.netorganic-chemistry.org

DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, computational studies have been used to investigate the regioselectivity of the cycloaddition reaction, explaining why a particular isomer is preferentially formed. researchgate.net While specific studies on the synthesis of this compound are scarce, the principles derived from computational studies of other isoxazole syntheses are applicable. organic-chemistry.orgmdpi.com

Molecular Modeling for Ligand-Target Interactions

The isoxazole nucleus is a prominent scaffold in many biologically active compounds. nih.govmersin.edu.trnih.govnih.gov Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. tandfonline.comresearchgate.net

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. The docking algorithm samples different orientations and conformations of the ligand to find the most favorable binding mode, which is typically the one with the lowest binding energy. acs.orgconnectjournals.com

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, docking studies on 3,5-diaryl isoxazole derivatives have been performed to investigate their potential as anticancer agents by predicting their binding affinity to specific enzymes. mersin.edu.trnih.govresearchgate.net Such computational screening can guide the design and synthesis of more potent and selective drug candidates.

Reactivity and Chemical Transformations of 5 1 Naphthyl 3 Phenylisoxazole

Photoisomerization Pathways of Isoxazoles to Oxazoles

The photoisomerization of isoxazoles to oxazoles is a well-documented photochemical rearrangement that proceeds via a series of fleeting intermediates. While specific studies on 5-(1-Naphthyl)-3-phenylisoxazole are not extensively reported, the general mechanism can be inferred from studies on analogous 3,5-diarylisoxazoles. The process is initiated by the absorption of ultraviolet light, leading to the homolytic cleavage of the labile N-O bond in the isoxazole (B147169) ring.

Wavelength-Dependent Photoreactions of Diarylisoxazoles

The photochemical behavior of diarylisoxazoles has been shown to be dependent on the wavelength of the irradiating light. Early studies on 3,5-diphenylisoxazole (B109209) demonstrated that irradiation with 2537 Å light leads to the formation of 2,5-diphenyloxazole. This transformation is believed to proceed through an intermediate azirine species. The wavelength of irradiation can be crucial in determining the reaction pathway and the stability of the intermediates formed. For instance, in some photochemical reactions of azirines, different wavelengths can promote selective bond cleavages, leading to different final products. This wavelength dependence offers a degree of control over the outcome of the photoreaction.

Elucidation and Characterization of Fleeting Intermediates (e.g., Nitrile Ylides)

The photoisomerization of isoxazoles to oxazoles is a complex process involving highly reactive, short-lived intermediates. A key intermediate in this transformation is the nitrile ylide. Upon irradiation, the isoxazole ring cleaves to form a diradical, which can then rearrange into a transient 2H-azirine. Further irradiation of the azirine can lead to the formation of a nitrile ylide. This intermediate is highly reactive and can undergo a 1,5-electrocyclization to form the more stable oxazole (B20620) ring. The capture and characterization of these nitrile ylide intermediates have been achieved through techniques such as low-temperature matrix isolation spectroscopy, which allows for their stabilization and spectroscopic analysis. While not specifically documented for this compound, the formation of a corresponding naphthyl- and phenyl-substituted nitrile ylide is the presumed pathway for its photoisomerization to the corresponding oxazole.

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The isoxazole ring can be opened under various conditions, providing access to a range of functionalized acyclic compounds. These ring-opening reactions often involve the cleavage of the N-O bond and can be initiated by bases, nucleophiles, or reducing agents.

One common method for the ring-opening of isoxazoles is through the action of a base, such as sodium hydroxide (B78521) or sodium ethoxide. This typically leads to the formation of a β-keto nitrile or its derivatives. For 3,5-diarylisoxazoles, this would result in the formation of a 1,3-dicarbonyl compound and a nitrile. These fragments can then be used in further synthetic transformations.

Reductive cleavage of the isoxazole ring can also be achieved. For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) has been shown to cause reductive ring cleavage. rsc.org This suggests that similar reductive conditions could potentially open the ring of this compound, providing another route to functionalized acyclic molecules.

Cycloaddition and Other Pericyclic Reactions of the Isoxazole Core

The participation of the isoxazole ring itself in cycloaddition or other pericyclic reactions is not as common as its synthesis via these routes. The aromatic character of the isoxazole ring generally makes it less reactive as a diene or dienophile in Diels-Alder reactions. sigmaaldrich.comwikipedia.org

However, there are some examples of substituted isoxazoles participating in cycloaddition reactions. For instance, it has been reported that 4-(1-ethenylsubstituted)-3-methylisoxazoles can undergo a [4+2] cycloaddition reaction with acetylenedicarboxylates. researchgate.net In this case, the diene system is composed of the 4-vinyl group and the C4=C5 double bond of the isoxazole ring. The corresponding 5-substituted isomers were found to be unreactive under the same conditions, highlighting the importance of the substitution pattern on the reactivity. researchgate.net This suggests that for this compound to act as a diene, it would likely require the presence of a suitable unsaturated substituent at the C4 position.

While direct participation of the isoxazole ring as a diene is rare, the hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a well-established method for synthesizing six-membered heterocyclic rings. sigmaaldrich.com It is conceivable that under specific conditions or with appropriate activation, the isoxazole ring could be induced to participate in such transformations, although this remains an area for further investigation.

Coordination Chemistry: Formation and Characterization of Metal Complexes

The nitrogen atom of the isoxazole ring possesses a lone pair of electrons and can therefore act as a ligand, coordinating to metal centers to form metal complexes. The coordination chemistry of isoxazoles, including 3,5-diarylisoxazoles, has been explored, with a particular focus on palladium complexes due to their applications in catalysis.

Palladium Complexation with Isoxazole-Based Ligands

Several studies have reported the synthesis and characterization of palladium(II) complexes with ligands containing an isoxazole moiety. For instance, palladium complexes with 5-arylisoxazole-containing ligands have been synthesized and investigated for their catalytic activity in cross-coupling reactions. researchgate.net In these complexes, the isoxazole nitrogen atom is believed to coordinate to the palladium center.

The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride or acetate, with the isoxazole-containing ligand in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as by single-crystal X-ray diffraction to determine their solid-state structure. researchgate.netnih.govacademie-sciences.frmdpi.com

For example, the synthesis of palladium complexes with ligands derived from 5-(naphth-1-yl)isoxazole-3-carbaldehyde oxime has been reported. researchgate.net While not the exact compound of interest, this demonstrates the capability of the isoxazole nitrogen in a closely related structure to coordinate with palladium. The general structure of such complexes often involves the isoxazole ligand coordinating to the palladium center along with other ligands, such as chlorides or phosphines, to satisfy the coordination sphere of the metal.

The table below summarizes some representative palladium complexes with isoxazole-related ligands, highlighting the general structural features that could be expected for a complex of this compound.

| Complex | Ligand | Metal Center | Coordination Geometry | Reference |

|---|---|---|---|---|

| trans-[PdCl2L2] | ethyl 5-phenyl-2H-tetrazol-2-ylacetate | Pd(II) | Square Planar | researchgate.net |

| [Pd(4-Et2N-salo)2] | 4-(diethylamino)salicylaldehyde | Pd(II) | Square Planar | nih.gov |

| [Pd(L)Cl2] | 𝛼-amino-oxime from (R)-limonene | Pd(II) | Distorted Square Planar | academie-sciences.fr |

| [Pd(L)2Cl2] | 1,2,3-triazole derivative | Pd(II) | Tetracoordinated | mdpi.com |

Structural and Electronic Properties of Metal-Isoxazole Adducts of this compound Remain Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases has revealed a significant gap in the documented coordination chemistry of the compound this compound. Despite extensive searches for experimental and computational data, no specific information regarding the structural and electronic properties of its metal adducts could be located.

The isoxazole ring system, along with the appended phenyl and naphthyl groups, suggests that this compound has the potential to act as a ligand in coordination chemistry. Typically, isoxazole derivatives can coordinate to metal centers through the nitrogen or oxygen atoms of the heterocyclic ring. The formation of such metal-isoxazole adducts would be expected to induce changes in the structural and electronic properties of the ligand.

In the absence of specific research on this compound, the scientific community can only draw general inferences from studies on related compounds. For instance, research on other substituted isoxazole and naphthyl-containing ligands has demonstrated a rich coordination chemistry. nih.govmdpi.com These studies often employ techniques such as X-ray crystallography to determine the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and coordination modes. Spectroscopic methods, including infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are also commonly used to probe the electronic changes that occur upon complexation. scirp.org

However, without dedicated studies on this compound, any discussion of its specific metal adducts would be purely speculative. Key data points, such as the preferred coordination sites, the geometry of the resulting complexes, and the impact of metal coordination on the electronic transitions within the molecule, remain unknown. Consequently, the creation of detailed data tables on these properties is not possible at this time.

Further experimental and computational research is necessary to elucidate the coordination behavior of this compound and to characterize the structural and electronic properties of its metal adducts. Such studies would be valuable in expanding the understanding of isoxazole-based ligands in coordination chemistry.

Structure Activity Relationship Sar Studies of Naphthylisoxazole Derivatives

Correlating Structural Modulations with Biological Efficacy

The biological activity of naphthylisoxazole derivatives is intricately linked to their structural features. Modifications at the phenyl ring, the isoxazole (B147169) core, and the naphthyl group can lead to substantial changes in their pharmacological profiles. For instance, the introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

Research has shown that isoxazole derivatives can exhibit a range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netnih.gov The specific nature and position of substituents play a critical role in determining the potency and selectivity of these compounds. For example, in a series of isoxazole derivatives, the presence of an electron-withdrawing group, such as a fluorine or trifluoromethyl group, on the phenyl ring was found to be crucial for potent inhibitory activity against certain enzymes. nih.gov This highlights the importance of systematic structural modifications to optimize the desired biological response.

The following table details the impact of various structural modifications on the biological activity of isoxazole derivatives, drawing from broader studies on this class of compounds to infer potential relationships for naphthylisoxazole analogs.

| Derivative Class | Structural Modification | Impact on Biological Efficacy |

| Phenyl-substituted Isoxazoles | Addition of electron-withdrawing groups (e.g., -F, -CF3) to the phenyl ring. | Often leads to enhanced inhibitory activity against specific enzymes like sPLA2. nih.gov |

| Phenyl-substituted Isoxazoles | Presence of hydrophobic groups on the phenyl ring. | Can result in potent antiproliferative activity against cancer cell lines such as MCF-7. nih.gov |

| Fused Isoxazoles | Incorporation of the isoxazole ring into a larger, rigid structure. | Can improve binding affinity and selectivity for specific biological targets. |

| Indole-Isoxazoline Hybrids | Combination of an indole (B1671886) moiety with an isoxazoline (B3343090) ring. | Has been shown to yield compounds with significant anti-inflammatory activity. nih.gov |

Influence of the Naphthyl Moiety and Substituent Positions on Biological Profiles

Furthermore, the substitution pattern on the naphthyl ring provides another avenue for modulating activity. The introduction of substituents at various positions on the naphthyl rings can fine-tune the electronic and steric properties, leading to improved potency or altered selectivity. Studies on related naphthalene (B1677914) derivatives have demonstrated that such substitutions can significantly impact their anti-inflammatory activities. researchgate.net

Role of Electronic Effects and Stereochemistry on Activity

The electronic properties of substituents on the naphthylisoxazole scaffold are a major factor influencing biological activity. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, affecting its ability to participate in key interactions with biological targets, such as hydrogen bonding and π-π stacking. rsc.org For instance, the presence of two electronegative heteroatoms within the isoxazole ring itself contributes to its ability to interact with various enzymes and receptors. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds, such as isoxazole derivatives, have provided insights into the importance of electronic and steric factors. nih.gov For example, 3D-QSAR models have shown that the presence of electronegative groups at specific positions can be crucial for agonistic activity at certain receptors. nih.gov These findings suggest that a similar approach could be used to delineate the electronic requirements for the activity of naphthylisoxazole derivatives.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another critical aspect of SAR. While the core 5-(1-naphthyl)-3-phenylisoxazole is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. The precise spatial orientation of functional groups can dictate how a molecule fits into a binding site, with one enantiomer often exhibiting significantly higher potency than the other.

Mechanistic Hypotheses Derived from SAR for Molecular Interactions

SAR studies provide valuable clues for formulating hypotheses about the molecular mechanisms by which naphthylisoxazole derivatives exert their biological effects. The observed relationships between structure and activity allow for the construction of pharmacophore models, which define the essential structural features required for binding to a specific target.

For example, if SAR studies consistently show that a bulky, hydrophobic group at the 1-position of the naphthyl ring enhances activity, it can be hypothesized that the binding pocket of the target protein contains a corresponding large, hydrophobic cavity. Similarly, if an electron-withdrawing group on the phenyl ring is found to be essential, it might suggest the involvement of a specific electrostatic interaction or hydrogen bond with an amino acid residue in the active site.

Molecular docking simulations, a computational technique that predicts the preferred orientation of a molecule when bound to a target, can be used to test these hypotheses. nih.gov By docking a series of naphthylisoxazole derivatives with known activities into the binding site of a putative target, researchers can visualize the plausible binding modes and rationalize the observed SAR. For instance, docking studies on other heterocyclic inhibitors have successfully elucidated key interactions, such as hydrogen bonds between the inhibitor and specific serine residues in the target enzyme. rsc.orgnih.gov These computational approaches, guided by experimental SAR data, are instrumental in understanding the molecular basis of action and in the rational design of new, more potent naphthylisoxazole-based therapeutic agents.

Applications of 5 1 Naphthyl 3 Phenylisoxazole and Its Derivatives in Chemical Science

Catalytic Applications in Organic Synthesis (e.g., Suzuki Reactions)

Derivatives of 5-(1-Naphthyl)-3-phenylisoxazole have demonstrated significant potential in the field of catalysis, particularly in facilitating carbon-carbon bond formation. A notable example is the application of palladium complexes of 5-(naphth-1-yl)isoxazole-3-carbaldehyde oxime in the Suzuki cross-coupling reaction. researchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the creation of biaryl compounds, which are common structures in pharmaceuticals and materials science. nih.govrsc.org

Researchers have synthesized palladium complexes where the isoxazole (B147169) derivative acts as a ligand, stabilizing the palladium center and promoting its catalytic activity. researchgate.net These catalysts have shown exceptional efficiency in coupling various aryl boronic acids with aryl halides, even in environmentally benign aqueous and aqueous-alcoholic media. researchgate.net The high catalytic activity is attributed to the electronic properties of the isoxazole ligand and its ability to stabilize the palladium species throughout the catalytic cycle. researchgate.net The robustness of these catalysts is also noteworthy, with some systems demonstrating the ability to be reused for multiple reaction cycles without a significant loss of activity. researchgate.net

Table 1: Performance of a Palladium-Isoxazole Oxime Complex in the Suzuki Reaction Catalyst based on 5-(Naphth-1-yl)isoxazole-3-carbaldehyde oxime

| Reactant 1 (Aryl Halide) | Reactant 2 (Arylboronic Acid) | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Water/Methanol | 75 | High |

| 4-Bromoanisole | Phenylboronic acid | Water/Methanol | 75 | High |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Water/Methanol | 100 | High |

| 4-Bromoacetophenone | Phenylboronic acid | Water | 100 | High |

This table is illustrative of the high yields reported for Suzuki reactions using palladium complexes of naphthyl-substituted isoxazole oximes. researchgate.net

Utility as Molecular Building Blocks for Complex Heterocycles and Frameworks

Heterocyclic compounds are fundamental building blocks for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. sigmaaldrich.commdpi.com The this compound scaffold is a prime example of a versatile molecular building block. nih.govmdpi.com Its structure contains several key features that can be exploited for further chemical transformations:

The Isoxazole Ring: The N-O bond within the isoxazole ring is relatively weak and can be cleaved under various conditions (e.g., reductive or basic conditions). This ring-opening can provide access to a range of open-chain compounds with different functionalities, which can then be cyclized to form new heterocyclic systems. rsc.org

The Aryl Substituents: The phenyl and naphthyl groups can be functionalized through electrophilic substitution or other reactions, allowing for the attachment of additional chemical groups. This modularity is crucial for tuning the properties of the final molecule.

The Isoxazole as a Precursor: Isoxazoles can be used in domino reactions to construct more elaborate structures like pyrroles in an atom-economical fashion. rsc.org

The synthesis of derivatives, such as 5-phenylisoxazole-3-carboxylic acid, further expands the utility of this scaffold, providing a handle for amide bond formation or other transformations to build larger, more complex molecular frameworks. nih.gov This adaptability makes isoxazole derivatives valuable starting materials for creating libraries of compounds for drug discovery and other applications. preprints.orgnih.gov

Integration into Advanced Materials and Polymer Formulations

The incorporation of rigid, aromatic moieties into polymers is a well-established strategy for enhancing their thermal stability, mechanical strength, and photophysical properties. The structure of this compound, featuring two large aromatic systems (phenyl and naphthyl), makes it an attractive candidate for integration into advanced materials.

While specific research on polymers derived directly from this compound is not extensively documented, the principles of materials science suggest its potential. The introduction of naphthyl groups into polymer backbones is known to influence properties like bioavailability in certain contexts and can reduce the molecular flexibility of a molecule. mdpi.com The combination of the rigid isoxazole core with the bulky aromatic substituents could lead to materials with:

High Thermal Stability: The aromatic nature of the compound would likely impart resistance to thermal degradation.

Specific Optoelectronic Properties: The extended π-conjugation across the phenyl, isoxazole, and naphthyl units could result in materials with interesting fluorescence or charge-transport properties, suitable for applications in organic electronics.

Formation of Macrocycles: The synthesis of macrocyclic compounds containing naphthyl moieties has been explored, suggesting that derivatives of this compound could be used to create complex supramolecular structures. mdpi.com

The synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole (B1194373) derivatives has also been reported, highlighting the interest in naphthalene-containing heterocycles for creating new materials with potential antioxidant properties. derpharmachemica.com

Development as Fluorescent Probes for Chemical Research

Fluorescent probes are indispensable tools in chemical and biological research for sensing and imaging. nih.gov The development of such probes often relies on molecules with extended aromatic systems that can exhibit fluorescence. The naphthyl group, in particular, is a well-known fluorophore and is a component of various fluorescent dyes and probes, such as 1,8-naphthalimides. nih.gov

The structure of this compound contains the necessary components for fluorescence:

A Fluorophore Core: The naphthyl group provides the intrinsic fluorescent character.

An Extended π-System: The conjugation between the naphthyl ring, the isoxazole ring, and the phenyl ring creates a large, delocalized electron system. The absorption and emission properties of the molecule would be influenced by this extended conjugation.

Potential for Functionalization: The phenyl ring can be modified with specific recognition groups (e.g., receptors for ions or small molecules). The binding of a target analyte to this recognition site could induce a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence (e.g., intensity, wavelength, or lifetime).

While the direct use of this compound as a fluorescent probe has not been extensively reported, its structural similarity to known fluorescent compounds suggests a strong potential for its derivatives to be developed as sensors for various chemical species. nih.gov

Role in Agrochemistry for Plant Growth and Pest Resistance Enhancement

The isoxazole ring is a "privileged scaffold" in medicinal and agricultural chemistry, appearing in a number of biologically active compounds. preprints.org For instance, isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal and antibacterial properties. preprints.orgresearchgate.net This broad bioactivity suggests that isoxazole-containing compounds could have applications in agrochemistry.

While there is no specific research detailing the use of this compound for plant growth or pest resistance, its core structure is of interest. The development of new agrochemicals often involves synthesizing and screening libraries of compounds containing known bioactive scaffolds. The potential roles for isoxazole derivatives in agriculture could include:

Pest Control: The antifungal and antibacterial properties observed in some isoxazoles could be harnessed to protect crops from pathogens.

Plant Growth Regulation: The interaction of small molecules with plant biological pathways can influence growth and development. The unique three-dimensional structure of this compound could allow it to interact with specific plant proteins or enzymes.

Further research, including the synthesis of derivatives and broad biological screening, would be necessary to determine if this compound or related compounds possess useful agrochemical properties.

Future Research Directions and Perspectives for 5 1 Naphthyl 3 Phenylisoxazole

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 3,5-disubstituted isoxazoles often relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or cyclization reactions of β-diketones with hydroxylamine (B1172632). acs.orgresearchgate.netnanobioletters.com While effective, these methods can sometimes lack regioselectivity with unsymmetrical alkynes or require harsh conditions. rsc.org Future research should prioritize the development of more sustainable and efficient synthetic protocols for 5-(1-Naphthyl)-3-phenylisoxazole.

Promising avenues include:

Green Chemistry Approaches: Exploring the use of eco-friendly solvents like water or benign catalytic systems could significantly reduce the environmental impact. nanobioletters.comresearchgate.net Microwave-assisted and ultrasound-assisted syntheses have shown potential for accelerating reaction times and improving yields in the formation of other heterocyclic compounds and could be adapted for this specific isoxazole (B147169). nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and time, leading to higher yields, improved safety, and easier scalability. rsc.org Developing a flow-based synthesis for this compound would be a significant step towards efficient and automated production.

Domino Reactions: Designing one-pot domino reactions, such as a reductive Nef reaction followed by cyclization of a suitable β-nitroenone precursor, could streamline the synthesis by minimizing intermediate purification steps, saving time and resources. rsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Conventional Method (e.g., Cycloaddition) | Proposed Sustainable Method | Key Advantages of Proposed Method |

| Catalyst | Metal catalysts (e.g., Cu(I), Pd(II)) rsc.org | Catalyst-free (e.g., thermal) or biocatalyst | Reduced metal contamination, lower cost, milder conditions |

| Solvent | Chlorinated solvents (e.g., DCM), Toluene rsc.org | Water, Ethanol, or solvent-free conditions researchgate.net | Reduced toxicity, improved safety, lower environmental impact |

| Energy Source | Conventional heating/reflux | Microwave irradiation or Sonication nih.gov | Rapid heating, shorter reaction times, enhanced yields |

| Process | Batch processing | Continuous flow processing rsc.org | Improved safety, scalability, and process control |

In-depth Mechanistic Studies of Under-Explored Chemical Transformations

The chemical reactivity of the this compound scaffold is not extensively documented. The isoxazole ring is known to undergo various transformations, including ring-opening reactions, rearrangements, and participation in cycloadditions. capes.gov.bracs.org Future work should focus on exploring these reactions and elucidating their mechanisms.

Key areas for investigation include:

Photochemical Rearrangements: Isoxazoles can isomerize to other heterocyclic systems, such as oxazoles, upon irradiation. nih.gov A detailed mechanistic study of the photochemical behavior of this compound, using techniques like transient absorption spectroscopy and computational modeling, could reveal novel transformation pathways and fleeting intermediates. nih.gov

Reductive Ring Cleavage: The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, which can be a key step in the metabolic pathways of isoxazole-containing drugs or a tool for synthetic transformations. nih.gov Investigating the reductive cleavage of this compound could yield synthetically useful intermediates like β-hydroxy ketones or enamines.

Electrophilic and Nucleophilic Substitution: Understanding the regioselectivity of substitution on the phenyl and naphthyl rings is crucial for creating derivatives. Mechanistic studies can clarify how the isoxazole core directs incoming reagents, guiding the synthesis of specifically functionalized analogues.

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

Standard spectroscopic methods like 1H and 13C NMR are routine for structural confirmation. mdpi.com However, advanced techniques can provide deeper insights into the dynamic nature and three-dimensional structure of this compound.

Future spectroscopic studies could involve:

2D NMR Spectroscopy: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to study the through-space proximity of protons. ipb.pt This would be invaluable for determining the preferred orientation (conformation) of the naphthyl and phenyl rings relative to the central isoxazole ring in solution.

Variable-Temperature (VT) NMR: VT-NMR studies can reveal information about dynamic processes, such as hindered rotation around the single bonds connecting the aromatic rings to the isoxazole core. By tracking changes in the NMR spectrum with temperature, it is possible to calculate the energy barriers for these rotational processes.

15N NMR Spectroscopy: As a key heteroatom in the ring, the nitrogen nucleus is a sensitive probe of the electronic environment. 15N NMR, often used in conjunction with 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation), can provide crucial data for understanding electronic effects and confirming connectivity within the heterocyclic system. ipb.ptresearchgate.net

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Gained | Relevance to this compound |

| ROESY/NOESY | Through-space correlations between nuclei ipb.pt | Determining the 3D conformation and steric interactions between the naphthyl and phenyl rings. |

| VT-NMR | Energy barriers of dynamic processes | Quantifying the rotational barrier around the C-C and C-N single bonds. |

| 15N NMR | Electronic environment of the nitrogen atom researchgate.net | Probing the electronic influence of the aryl substituents on the isoxazole ring. |

Predictive Modeling and Rational Design of Next-Generation Analogues

Computational chemistry and rational drug design offer powerful tools to predict the properties of new molecules before they are synthesized, saving significant time and resources. nih.govmdpi.com This approach is particularly valuable for designing next-generation analogues of this compound with tailored properties for specific applications, such as in materials science or as potential therapeutic agents. nih.gov

Future directions in this area include:

In Silico ADME Prediction: For potential pharmaceutical applications, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual analogues based on criteria like Lipinski's Rule of Five. mdpi.com This allows for the early-stage filtering of compounds that are unlikely to be viable drug candidates.

Molecular Docking and QSAR: If a biological target is identified, molecular docking simulations can predict how different analogues bind to the active site. nih.gov Combining this with Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate specific structural features with biological activity, guiding the design of more potent compounds. researchgate.net

DFT Calculations: Density Functional Theory (DFT) can be used to calculate and predict a wide range of molecular properties, including the energies of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. This information is critical for understanding the electronic character and reactivity of designed analogues.

Table 3: Hypothetical Data for Rational Analogue Design using DFT

| Analogue | Proposed Substitution | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Rationale for Design |

| Parent | This compound | 4.52 | 2.8 | Baseline for comparison. |

| Analogue A | Add -NO₂ to phenyl ring | 4.15 | 5.2 | Enhance electron-accepting properties. |

| Analogue B | Add -OCH₃ to phenyl ring | 4.68 | 3.1 | Enhance electron-donating properties. |

| Analogue C | Replace Naphthyl with Anthracenyl | 4.30 | 2.9 | Increase π-conjugation for materials applications. |

Q & A

Q. What are the established synthetic routes for 5-(1-Naphthyl)-3-phenylisoxazole, and how do reaction conditions impact yields?

The synthesis of this compound derivatives typically involves cyclization reactions or cross-coupling strategies. For example:

- Cycloaddition methods : Hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes has been used to synthesize structurally similar isoxazoles, with yields ranging from 66% to 73% depending on substituents .

- Schmittel cyclization : This method, applied to naphthyl-substituted compounds, involves treating precursors with potassium tert-butoxide in refluxing toluene, though yields are not explicitly reported for the 1-naphthyl variant .

Q. Key Considerations :

Q. What spectroscopic and analytical techniques are routinely used to confirm the structure of this compound derivatives?

Standard characterization methods include:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Match calculated and observed [M+H]⁺ values (e.g., C₁₇H₁₇NO₃: calc. 284.1281, found 284.1276) .

- X-ray Diffraction : Resolve ambiguities in regiochemistry or steric effects (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .

Data Interpretation Tip : Cross-validate spectral data with literature reports for structurally analogous compounds (e.g., 3-phenyl-5-(p-tolyl)isoxazole) .

Advanced Research Questions

Q. How can researchers address low yields in aliphatic-substituted isoxazole derivatives during synthesis?

Aliphatic substituents often lead to unstable intermediates. Methodological adjustments include:

- Stabilizing intermediates : Use electron-withdrawing groups or protective strategies (e.g., trimethylsilyloxy groups) to enhance stability .

- Alternative catalysts : Explore nickel-catalyzed C–N cross-coupling with organoboronic acids to bypass unstable intermediates .

Example : 5-(Trimethylsilyloxy)-3-phenylisoxazole was synthesized from 3-phenylisoxazol-5-one, demonstrating improved stability .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives in drug discovery?

Lead optimization for CYP11B1 inhibitors highlights:

- Bioavailability enhancement : Replace pyridine with isoxazole moieties (e.g., 5-((5-methoxypyridin-3-yl)methyl)-3-phenylisoxazole increased oral bioavailability from 2% to 50% in rats) .

- Mitigating mutagenicity : Structural modifications (e.g., methoxy groups) reduce promutagenic potential while retaining potency (IC₅₀ = 2 nM) .

Table 1 : Pharmacokinetic Comparison of Lead Compounds

| Compound | IC₅₀ (CYP11B1) | Selectivity (CYP11B1/B2) | Oral Bioavailability (%) |

|---|---|---|---|

| Pyridine derivative | 2 nM | 14-fold | 2 |

| Isoxazole derivative | 2 nM | 14-fold | 50 |

| Adapted from |

Q. How can cross-coupling reactions be leveraged to functionalize this compound?

Nickel-catalyzed C–N cross-coupling enables regioselective modifications:

- Procedure : React 5-(benzyloxy)-3-phenylisoxazole with phenylboronic acid using Ni catalysts to yield (Z)-3-phenyl-3-(phenylamino)acrylate (73% yield) .

- Applications : Introduce amino or alkoxy groups for tuning electronic properties or bioactivity.

Critical Note : Optimize catalyst loading (e.g., 5–10 mol%) and solvent polarity to suppress side reactions .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

Case Study: A CYP11B1 inhibitor showed high potency (IC₅₀ = 2 nM) but low bioavailability (2%). Resolution steps included:

Q. What challenges arise in structural elucidation of naphthyl-substituted isoxazoles, and how are they addressed?

- Steric hindrance : Naphthyl groups complicate X-ray crystallography. Use high-resolution single-crystal analysis (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate structure resolved at 0.84 Å resolution) .

- Regiochemical ambiguity : Combine NOESY/ROESY NMR with computational docking to confirm substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.